1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate
Overview
Description
1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science
Preparation Methods
The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate typically involves the reaction of benzotriazole with benzyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form benzotriazole and benzyl alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzotriazole moiety can interact with active sites of enzymes, disrupting their normal function . Additionally, the compound’s ability to undergo hydrolysis can release active intermediates that exert their effects on molecular pathways.
Comparison with Similar Compounds
1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-1-methanol: This compound is used as a corrosion inhibitor and in the synthesis of other organic molecules.
1H-Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate:
Properties
IUPAC Name |
benzotriazol-1-yl benzyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(19-10-11-6-2-1-3-7-11)20-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDXIXWKAZPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)ON2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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